Cas no 1391469-75-2 ((R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride)

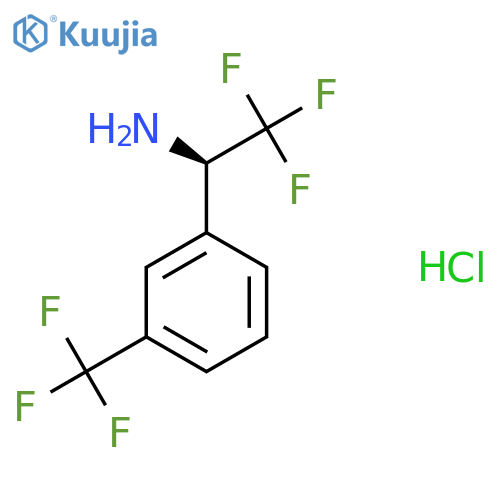

1391469-75-2 structure

商品名:(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride

CAS番号:1391469-75-2

MF:C9H8ClF6N

メガワット:279.609942436218

MDL:MFCD12757350

CID:4593363

PubChem ID:74889966

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride

- (1R)-2,2,2-TRIFLUORO-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE

- (1R)-2,2,2-TRIFLUORO-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE HCl

- D83645

- (1R)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride

- Benzenemethanamine, alpha,3-bis(trifluoromethyl)-, hydrochloride (1:1), (alphaR)-

- 1391469-75-2

- (1R)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine hydrochloride

- MFCD12757350

- BS-15017

- (1R)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

- AKOS030526031

- CS-0156950

-

- MDL: MFCD12757350

- インチ: 1S/C9H7F6N.ClH/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15;/h1-4,7H,16H2;1H/t7-;/m1./s1

- InChIKey: XFJJZYCPEXYDHF-OGFXRTJISA-N

- ほほえんだ: Cl.FC([C@@H](C1C=CC=C(C(F)(F)F)C=1)N)(F)F

計算された属性

- せいみつぶんしりょう: 279.0249459g/mol

- どういたいしつりょう: 279.0249459g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 233

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A355006-250mg |

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride |

1391469-75-2 | 95% | 250mg |

$789.0 | 2024-05-29 | |

| eNovation Chemicals LLC | K13882-1g |

(1R)-2,2,2-TRIFLUORO-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE HCl |

1391469-75-2 | 95% | 1g |

$395 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EO367-200mg |

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride |

1391469-75-2 | 95% | 200mg |

7233.0CNY | 2021-07-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X28115-250mg |

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride |

1391469-75-2 | 95% | 250mg |

¥5757.0 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X28115-100mg |

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride |

1391469-75-2 | 95% | 100mg |

¥3033.0 | 2024-07-18 | |

| ChemScence | CS-0156950-1g |

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride |

1391469-75-2 | 1g |

$2650.0 | 2022-04-02 | ||

| Bestfluorodrug | YFF00321-1-5.0g |

(R)-2,2,2-trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride |

1391469-75-2 | 97% | 5.0g |

¥21300 | 2023-01-04 | |

| ChemScence | CS-0156950-100mg |

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride |

1391469-75-2 | 100mg |

$556.0 | 2022-04-02 | ||

| ChemScence | CS-0156950-250mg |

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride |

1391469-75-2 | 250mg |

$1056.0 | 2022-04-02 | ||

| A2B Chem LLC | AA59933-100mg |

(1R)-2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethylamine |

1391469-75-2 | 95% | 100mg |

$333.00 | 2024-04-20 |

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

1391469-75-2 ((R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride) 関連製品

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1391469-75-2)(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):374.0/710.0/1780.0